

Application Notes and Protocols for NR12S Staining in Live Cells

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Compound of Interest

Compound Name: NR12S

Cat. No.: B15553162

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NR12S is a fluorescent probe specifically designed for the analysis of lipid order and cholesterol content within the outer leaflet of the plasma membrane in living cells. This Nile Red derivative offers a sensitive method for investigating membrane dynamics and is a valuable tool in cellular biology and drug discovery.

NR12S is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In more ordered lipid environments, such as those rich in cholesterol and sphingomyelin, **NR12S** exhibits a blue-shifted emission. Conversely, in less ordered, more fluid membrane regions, its emission is red-shifted. This property allows for ratiometric imaging to quantify changes in membrane lipid organization.

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of the **NR12S** probe.

Property	Value	Reference
Excitation Maximum (λ_{ex})	554 nm (in DMSO)	[1][2][3][4]
Emission Maximum (λ_{em})	627 nm (in DMSO)	[1][2][3][4]
Quantum Yield (Φ)	0.55 (in DMSO)	[1][2][3][4]
Molecular Weight	695.96 g/mol	[1][4]
Formula	C ₃₉ H ₅₇ N ₃ O ₆ S	[1][4]
Solubility	Soluble to 10 mM in DMSO	[1][4]
Storage	Store at -20°C	[1][3][4]

Experimental Protocols

Materials and Reagents

- **NR12S** dye
- Dimethyl sulfoxide (DMSO), spectroscopy grade
- Live-cell imaging buffer (e.g., phenol red-free Hank's Balanced Salt Solution (HBSS), phenol red-free RPMI 1640, or other suitable physiological buffer)
- Live cells of interest (adherent or in suspension)
- Black, clear-bottom microplates, chamber slides, or coverslips suitable for microscopy
- Fluorescence microscope or microplate reader with appropriate filter sets

Preparation of NR12S Stock Solution

- Allow the vial of **NR12S** to equilibrate to room temperature before opening.
- Prepare a 1 mM stock solution of **NR12S** in high-quality, anhydrous DMSO. For example, add 1.44 μ L of DMSO to 1 mg of **NR12S** powder (MW: 695.96).
- Vortex briefly to ensure the dye is fully dissolved.

- Store the stock solution at -20°C, protected from light and moisture.

Staining Protocol for Suspension Cells

This protocol is adapted from a method used for human haematological cell lines.[5]

- Harvest cells and wash twice in a physiological buffer (e.g., phenol red-free RPMI 1640).
- Resuspend the cells at a concentration of 2×10^6 cells/mL in the same buffer.
- Prepare a working solution of **NR12S** by diluting the 1 mM stock solution in the cell suspension buffer. A final concentration of 0.04 μ M (40 nM) is recommended as a starting point.[5]
- Add an equal volume of the 2X **NR12S** working solution to the cell suspension.
- Incubate the cells for 7 minutes at room temperature in the dark.[5]
- Wash the cells twice with the physiological buffer to remove excess dye.
- Resuspend the cells in the desired volume of buffer for analysis.
- Transfer the stained cells to a suitable plate or slide for imaging or flow cytometry.

Staining Protocol for Adherent Cells

This protocol provides a general guideline for staining adherent cells. Optimization of concentration and incubation time is recommended for each cell type.

- Culture adherent cells on glass-bottom dishes, chamber slides, or coverslips appropriate for live-cell imaging.
- When cells have reached the desired confluency, carefully aspirate the culture medium.
- Wash the cells gently with a pre-warmed, phenol red-free physiological buffer.
- Prepare a staining solution of **NR12S** in the physiological buffer at a final concentration between 10 nM and 500 nM. A concentration of 400-500 nM has been used for U2OS, HEK293T, and DRG neurons.[6]

- Add the staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light. For time-lapse imaging, the dye solution may not need to be removed.[6]
- For endpoint assays, gently aspirate the staining solution and wash the cells two to three times with the pre-warmed physiological buffer.
- Add fresh, pre-warmed buffer to the cells for imaging.

Data Acquisition and Analysis

- Microscopy: Image the cells using a fluorescence microscope equipped with filters appropriate for **NR12S** (e.g., excitation around 530-560 nm and emission collection in two channels, for example, a "blue-shifted" channel around 560-600 nm and a "red-shifted" channel around 610-650 nm). The ratio of the fluorescence intensity in the blue-shifted channel to the red-shifted channel can be calculated to represent the lipid order.
- Flow Cytometry: Stained cells can be analyzed on a flow cytometer to quantify the distribution of lipid order within a cell population.
- Microplate Reader: A microplate reader can be used to measure the fluorescence intensity of cell populations in a multi-well format, allowing for high-throughput screening applications.[5]

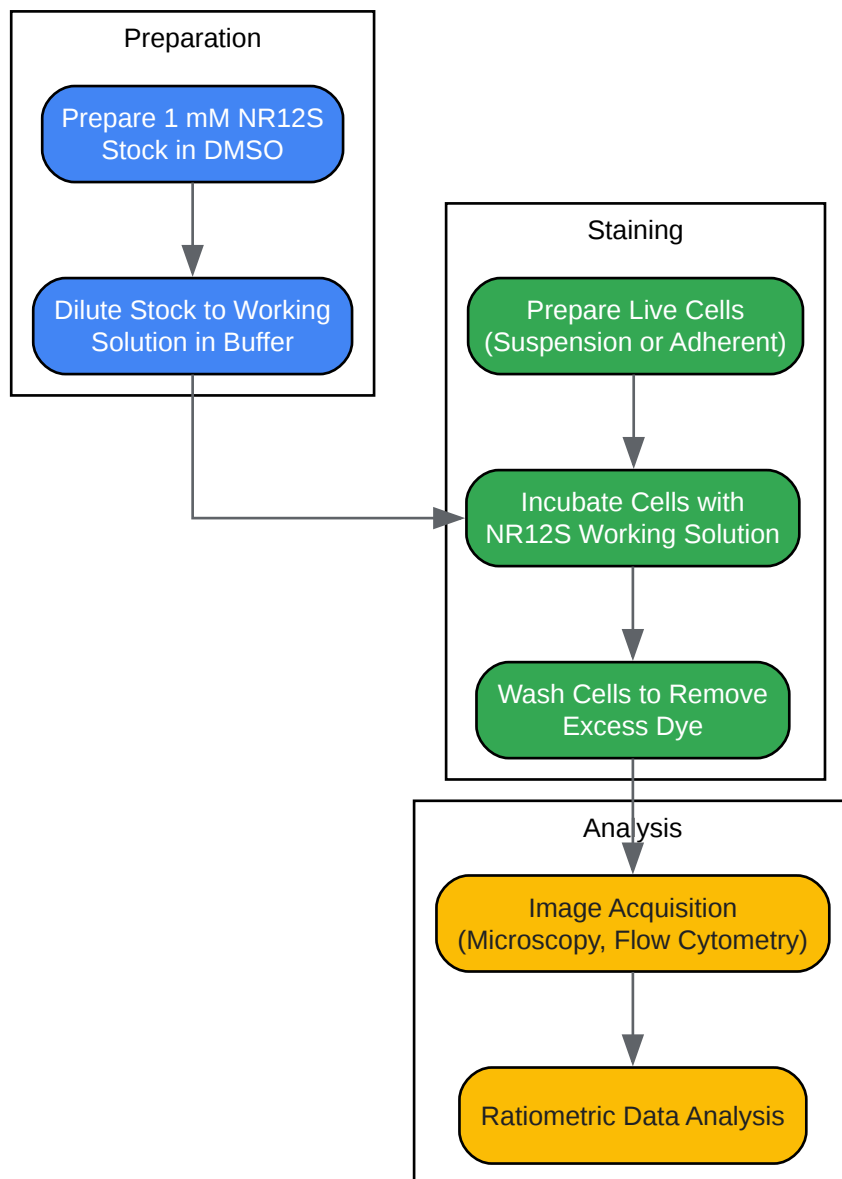
Photostability and Cytotoxicity

While **NR12S** is suitable for live-cell imaging, its photostability is a consideration for long-term time-lapse experiments. A related probe, NR12A, has been reported to have improved photostability.[6] It is recommended to minimize light exposure to the stained cells and use the lowest possible excitation light intensity.

The cytotoxicity of **NR12S** is generally low at the recommended working concentrations.[7] However, it is always good practice to assess the potential cytotoxic effects of any fluorescent probe in your specific cell type and experimental conditions, for example, by performing a viability assay in parallel.

Diagrams

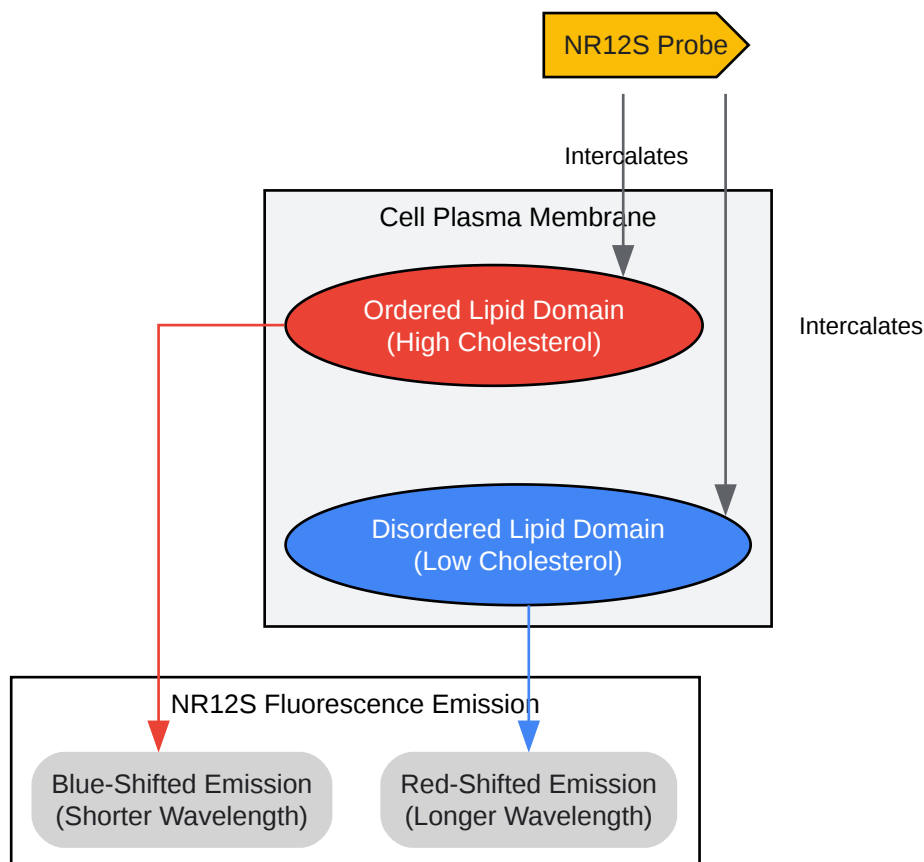
Experimental Workflow for NR12S Staining of Live Cells



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Caption: A flowchart illustrating the key steps in the **NR12S** staining protocol for live cells.

Mechanism of NR12S Fluorescence in Different Lipid Environments



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Caption: A diagram showing how **NR12S** fluorescence responds to different lipid environments in the cell membrane.

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